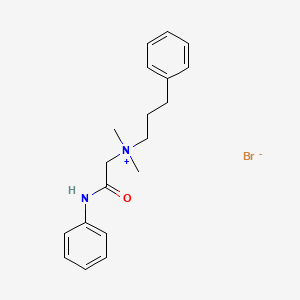
2-(Anilinomethyl)-4-tert-butylphenol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(Anilinomethyl)-4-tert-butylphenol: is an organic compound that features a phenol group substituted with an anilinomethyl group and a tert-butyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2-(Anilinomethyl)-4-tert-butylphenol typically involves the reaction of 4-tert-butylphenol with an anilinomethylating agent. One common method is the Mannich reaction, where 4-tert-butylphenol reacts with formaldehyde and aniline under acidic conditions to form the desired product. The reaction is usually carried out in a solvent such as ethanol or methanol, and the temperature is maintained at around 60-80°C.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This allows for better control over reaction conditions and higher yields. The use of catalysts, such as Lewis acids, can also enhance the reaction efficiency and selectivity.
Analyse Des Réactions Chimiques
Types of Reactions: 2-(Anilinomethyl)-4-tert-butylphenol undergoes various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones or other oxidized derivatives.
Reduction: The anilinomethyl group can be reduced to form corresponding amines.
Substitution: The phenol group can undergo electrophilic aromatic substitution reactions, such as nitration, halogenation, and sulfonation.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.
Substitution: Reagents like nitric acid (HNO₃) for nitration, bromine (Br₂) for bromination, and sulfuric acid (H₂SO₄) for sulfonation are commonly employed.
Major Products Formed:
Oxidation: Quinones or other oxidized phenolic compounds.
Reduction: Amines or other reduced derivatives.
Substitution: Nitro, bromo, or sulfonated phenolic compounds.
Applications De Recherche Scientifique
Chemistry: 2-(Anilinomethyl)-4-tert-butylphenol is used as an intermediate in the synthesis of various organic compounds. It serves as a building block for the preparation of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: In biological research, this compound is studied for its potential as an enzyme inhibitor. It has shown activity against certain enzymes, making it a candidate for drug development.
Medicine: The compound’s potential as a therapeutic agent is being explored, particularly in the treatment of diseases where enzyme inhibition is beneficial. Its structural features allow it to interact with specific biological targets.
Industry: In the industrial sector, this compound is used in the production of polymers and resins. Its phenolic structure contributes to the stability and performance of these materials.
Mécanisme D'action
The mechanism of action of 2-(Anilinomethyl)-4-tert-butylphenol involves its interaction with specific molecular targets, such as enzymes. The phenol group can form hydrogen bonds with active site residues, while the anilinomethyl group can engage in π-π interactions with aromatic amino acids. These interactions inhibit the enzyme’s activity, leading to the desired therapeutic or biological effect.
Comparaison Avec Des Composés Similaires
4-tert-Butylphenol: Lacks the anilinomethyl group, making it less versatile in terms of chemical reactivity.
2-(Anilinomethyl)phenol: Lacks the tert-butyl group, which affects its steric and electronic properties.
4-Anilinomethylphenol: Similar structure but without the tert-butyl group, leading to different reactivity and applications.
Uniqueness: 2-(Anilinomethyl)-4-tert-butylphenol is unique due to the presence of both the anilinomethyl and tert-butyl groups
Propriétés
Numéro CAS |
6296-78-2 |
|---|---|
Formule moléculaire |
C17H21NO |
Poids moléculaire |
255.35 g/mol |
Nom IUPAC |
2-(anilinomethyl)-4-tert-butylphenol |
InChI |
InChI=1S/C17H21NO/c1-17(2,3)14-9-10-16(19)13(11-14)12-18-15-7-5-4-6-8-15/h4-11,18-19H,12H2,1-3H3 |
Clé InChI |
HHMAIDLFFRHEBW-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)C1=CC(=C(C=C1)O)CNC2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


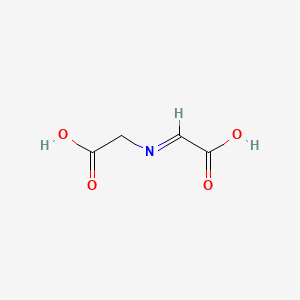
![Dimethyl [(E)-phenyldiazenyl]phosphonate](/img/structure/B14737219.png)
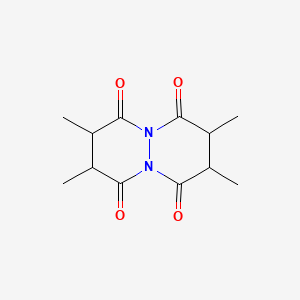
![ethyl N-(ethoxycarbonylamino)-N-[3-[ethoxycarbonyl-(ethoxycarbonylamino)amino]-2,4,6-trimethylphenyl]carbamate](/img/structure/B14737234.png)
![(2E)-2-[(3,4-dimethoxyphenyl)methylidene]butanedioic acid](/img/structure/B14737237.png)
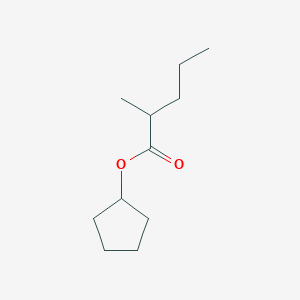
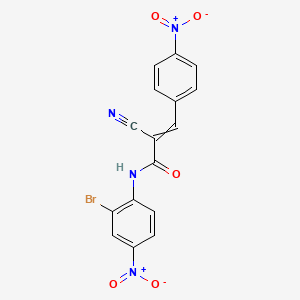
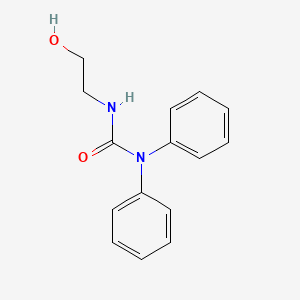
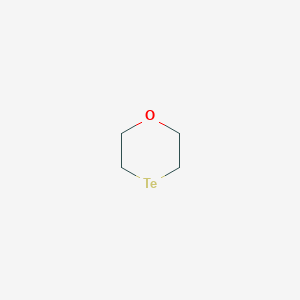
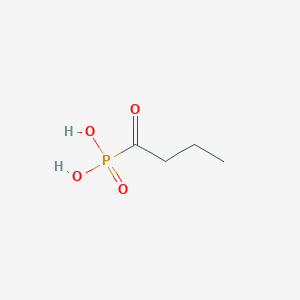
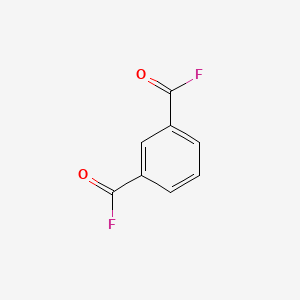
![Trimethyl[(trimethylplumbyl)oxy]silane](/img/structure/B14737266.png)
